molecular formula C12H16O B2636515 2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane CAS No. 1782843-45-1

2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane

Cat. No.: B2636515
CAS No.: 1782843-45-1
M. Wt: 176.259
InChI Key: GYLAZEMYUVDKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane is an organic compound with the molecular formula C12H16O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a 2-methyl-2-(3-methylphenyl)ethyl group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-(3-methylphenyl)ethyl methacrylate with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds through the formation of an epoxide intermediate, which is then isolated and purified .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through the catalytic epoxidation of the corresponding alkene using a titanium silicate catalyst in the presence of hydrogen peroxide. This method offers high selectivity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and applications, making it a valuable compound in various fields .

Properties

IUPAC Name

2-methyl-2-[2-(3-methylphenyl)ethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10-4-3-5-11(8-10)6-7-12(2)9-13-12/h3-5,8H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLAZEMYUVDKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC2(CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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